molecular formula C13H23N5O4S B14407837 1,1-Ethanediamine, N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- CAS No. 81574-46-1

1,1-Ethanediamine, N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso-

Cat. No.: B14407837
CAS No.: 81574-46-1
M. Wt: 345.42 g/mol
InChI Key: DFFRRWAFZBCUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core ethanediamine structure, followed by the introduction of the furanyl, thioethyl, nitro, and nitroso groups. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: A simpler analog with similar structural features but lacking the complex functional groups.

    1,2-Ethanediamine, N-ethyl-: Another analog with an ethyl group instead of the more complex substituents.

Uniqueness

1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81574-46-1

Molecular Formula

C13H23N5O4S

Molecular Weight

345.42 g/mol

IUPAC Name

N-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethyl]-N-methylnitrous amide

InChI

InChI=1S/C13H23N5O4S/c1-16(2)8-11-4-5-12(22-11)10-23-7-6-14-13(9-18(20)21)17(3)15-19/h4-5,13-14H,6-10H2,1-3H3

InChI Key

DFFRRWAFZBCUIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(C[N+](=O)[O-])N(C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.